
Polydatin
描述
Polydatin is a natural potent stilbenoid polyphenol and a derivative of resveratrol. It is primarily isolated from the rhizome and root of Polygonum cuspidatum, a plant traditionally used in Chinese medicine. This compound possesses improved bioavailability compared to resveratrol and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
作用机制
Target of Action
Piceid, also known as Polydatin, has been found to target several key proteins and enzymes in the body. It primarily targets Sirtuin 1 (SIRT1) and Poly-ADP-Ribose Polymerase 1 (PARP1) . SIRT1 is a protein that plays a crucial role in cellular health, including cell growth and apoptosis . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
This compound interacts with its targets to bring about significant changes in cellular processes. It has been shown to regulate the SIRT1/PARP1 axis, thereby protecting cells against oxidative damage . In addition, it has been found to inhibit the activation of PARP1, leading to a reduction in DNA damage and cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to promote the nuclear translocation of SIRT1, preserve the NAD+/NADH ratio, and suppress intracellular ROS formation . These effects result from the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Pharmacokinetics
This compound has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is a glucoside of resveratrol, which increases its solubility in an aqueous environment, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to preserve cell viability by significantly promoting SIRT1 nuclear translocation, preserving the NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects result in the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of stilbenes like this compound can be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack
生化分析
Biochemical Properties
Piceid interacts with various enzymes and proteins. For instance, it can be converted into resveratrol via the mold Aspergillus oryzae, which produces a potent beta-glucosidase . This interaction highlights the role of Piceid in biochemical reactions, particularly in the production of beneficial compounds like resveratrol.
Cellular Effects
Piceid has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to exhibit antioxidative activity and attenuate dopaminergic neurodegeneration in rodent models of Parkinson’s disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piceid exerts its effects at the molecular level through various mechanisms. It promotes efferocytosis, a process of apoptotic cell clearance, by upregulating the secretion of MFG-E8 in human THP-1 macrophages . This suggests that Piceid can influence molecular interactions and gene expression within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piceid have been observed to change over time. For instance, Piceid has been shown to preserve cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation .
Dosage Effects in Animal Models
The effects of Piceid vary with different dosages in animal models. For instance, in a study involving rodent models of Parkinson’s disease, oral administration of Piceid was able to attenuate motor defects in a dose-dependent manner .
Metabolic Pathways
Piceid is involved in various metabolic pathways. It can be converted into resveratrol via the mold Aspergillus oryzae, indicating its role in the resveratrol metabolic pathway .
Transport and Distribution
The transport and distribution of Piceid within cells and tissues occur at a high rate. It is believed to pass the brush-border membrane by SGLT1 and then be cleaved by the CBG .
准备方法
Synthetic Routes and Reaction Conditions: Polydatin can be synthesized through various methods, including glycosylation of resveratrol. One common method involves the enzymatic or chemical attachment of a glucose molecule to the hydroxyl group of resveratrol. This process can be catalyzed by glycosyltransferases or achieved through chemical glycosylation using activated glucose donors .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Polygonum cuspidatum. The extraction process includes steps like reflux extraction, filtering, hydrolyzing, liquid-liquid extraction, and high-performance liquid chromatography . These methods ensure the isolation of this compound with high purity and yield.
化学反应分析
Types of Reactions: Polydatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which may exhibit different biological activities .
科学研究应用
Polydatin has a wide range of scientific research applications across various fields:
Chemistry: this compound is studied for its antioxidant properties and potential as a natural preservative.
Biology: It is used in research on cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Medicine: this compound shows promise in treating conditions such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders
相似化合物的比较
Polydatin is closely related to resveratrol, as it is a glucoside derivative of resveratrol. Compared to resveratrol, this compound has higher bioavailability and better water solubility, making it more effective in certain applications . Other similar compounds include:
Piceid: Another glucoside derivative of resveratrol with similar properties.
Trans-resveratrol: The parent compound of this compound, known for its antioxidant and anti-inflammatory activities.
Cis-resveratrol: An isomer of resveratrol with lower biological activity compared to its trans form.
This compound’s unique properties, such as its improved bioavailability and diverse biological activities, make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27208-80-6 | |
| Record name | Polydatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001030555 | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27208-80-6, 65914-17-2 | |
| Record name | Polydatin (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYDATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 140 °C | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


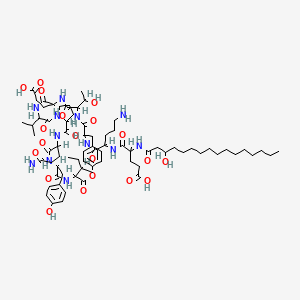
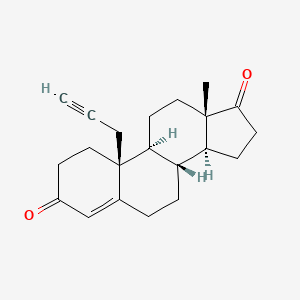
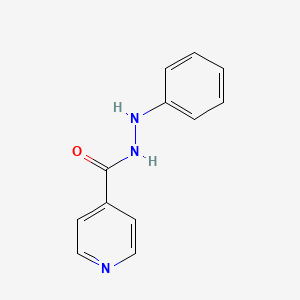
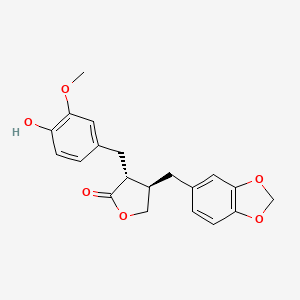


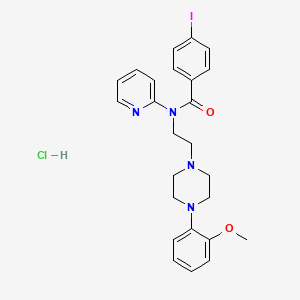
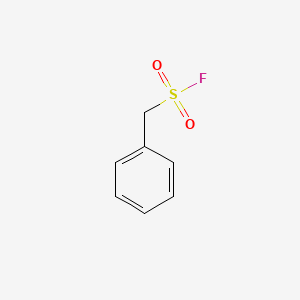

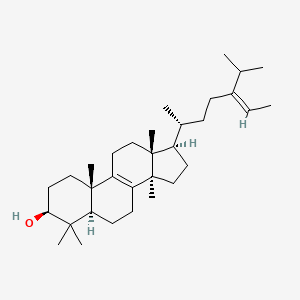
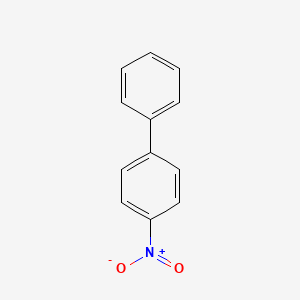
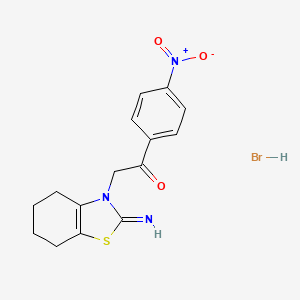
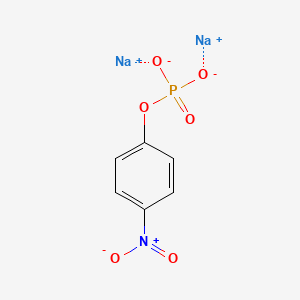
![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)
